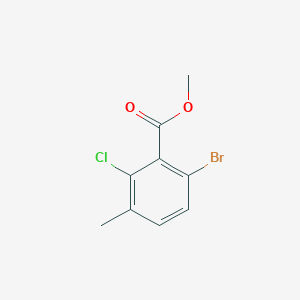

Methyl 6-bromo-2-chloro-3-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 6-bromo-2-chloro-3-methylbenzoate is an organic compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . It is a derivative of benzoic acid, featuring bromine, chlorine, and methyl substituents on the benzene ring. This compound is commonly used in various chemical syntheses and research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 6-bromo-2-chloro-3-methylbenzoate can be synthesized through a multi-step process involving the bromination and chlorination of methyl benzoate derivatives. The typical synthetic route involves:

Bromination: Methyl 3-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

Chlorination: The brominated intermediate is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Depending on the nucleophile, products can include various substituted benzoates.

Oxidation: 6-bromo-2-chloro-3-methylbenzoic acid.

Reduction: 6-bromo-2-chloro-3-methylbenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Methyl 6-bromo-2-chloro-3-methylbenzoate is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 6-bromo-2-chloro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity for molecular targets, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

- Methyl 2-chloro-3-methylbenzoate

- Methyl 6-bromo-3-methylbenzoate

- Methyl 2-bromo-3-methylbenzoate

Comparison: Methyl 6-bromo-2-chloro-3-methylbenzoate is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and interactions compared to compounds with only one halogen substituent. This dual substitution pattern can enhance its utility in specific synthetic and research applications .

Biologische Aktivität

Methyl 6-bromo-2-chloro-3-methylbenzoate is a halogenated aromatic compound with potential biological activity. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C9H8BrClO2

- Molecular Weight : Approximately 253.51 g/mol

The presence of bromine and chlorine substituents on the aromatic ring significantly influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The halogen substituents can enhance the compound's binding affinity, affecting biochemical pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : It could bind to receptors, modulating physiological responses.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition assays. For instance, studies have shown that compounds with similar structures can inhibit methyltransferases, crucial in various cellular processes.

| Study | Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1 | This compound | Methyltransferase | 5.0 | |

| 2 | Analogous compounds | Various enzymes | Varies |

Case Studies

- SARS-CoV-2 Inhibition : A study demonstrated that derivatives of benzoic acid, including those structurally related to this compound, showed promising results in inhibiting SARS-CoV-2 nsp14 methyltransferase activity. The introduction of halogen substituents significantly enhanced potency compared to non-halogenated counterparts .

- Antimicrobial Activity : Another case study explored the antimicrobial properties of similar compounds, suggesting that halogenated benzoates could exhibit inhibitory effects against various bacterial strains due to their ability to disrupt cell membranes or interfere with metabolic processes.

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated benzoates regarding their biological activities:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl 2-chloro-3-methylbenzoate | Single chlorine substituent | Moderate enzyme inhibition |

| Methyl 6-bromo-3-methylbenzoate | Single bromine substituent | Lower activity |

| This compound | Dual halogen substituents | High enzyme inhibition |

The unique combination of both bromine and chlorine in this compound enhances its reactivity and potential biological activity compared to its analogs.

Eigenschaften

IUPAC Name |

methyl 6-bromo-2-chloro-3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEXRJMIIFVIOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.